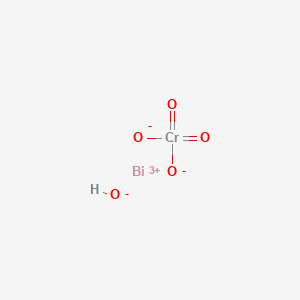
Bismuth chromate hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth chromate hydroxide is a compound that combines bismuth, chromium, oxygen, and hydrogen. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its photocatalytic activity, making it a valuable material for environmental and energy-related applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth chromate hydroxide can be synthesized through various methods. One common approach involves a hydrothermal reaction, where bismuth nitrate and potassium chromate are reacted in an aqueous solution under controlled temperature and pressure conditions . Another method involves the direct mixing of bismuth nitrate and sodium chromate in an aqueous medium, followed by the addition of a base such as sodium hydroxide to precipitate the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrothermal synthesis. This method ensures high purity and yield of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Bismuth chromate hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its strong oxidation ability, which makes it an effective photocatalyst for water oxidation and the degradation of organic pollutants .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under ambient conditions, although some may require elevated temperatures or specific pH levels .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in photocatalytic water oxidation, the primary products are oxygen and water. In the degradation of organic pollutants, the products are typically carbon dioxide and water .
Scientific Research Applications
Bismuth chromate hydroxide has a wide range of scientific research applications. In chemistry, it is used as a photocatalyst for water splitting and the degradation of organic pollutants. In industry, it is used in the production of pigments and coatings .
Mechanism of Action
The mechanism of action of bismuth chromate hydroxide primarily involves its photocatalytic properties. When exposed to light, the compound generates electron-hole pairs, which can then participate in redox reactions. The large dipole moment of the compound enhances the separation of these electron-hole pairs, increasing its photocatalytic efficiency . The molecular targets and pathways involved in these reactions include the oxidation of water molecules and the reduction of organic pollutants .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to bismuth chromate hydroxide include bismuth oxychloride, bismuth oxynitrate, and bismuth sulfide. These compounds share some chemical properties with this compound but differ in their specific applications and reactivity .
Uniqueness: this compound is unique due to its strong photocatalytic activity and large dipole moment, which enhance its efficiency in environmental and energy-related applications. Its ability to degrade a wide range of organic pollutants and its potential use in water splitting make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
12010-39-8 |
|---|---|
Molecular Formula |
BiCrHO5 |
Molecular Weight |
341.98 g/mol |
IUPAC Name |
bismuth;dioxido(dioxo)chromium;hydroxide |
InChI |
InChI=1S/Bi.Cr.H2O.4O/h;;1H2;;;;/q+3;;;;;2*-1/p-1 |
InChI Key |
JFZRJZVGSXHKMW-UHFFFAOYSA-M |
Canonical SMILES |
[OH-].[O-][Cr](=O)(=O)[O-].[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















